(3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride
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Overview
Description
(3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an aminotetrahydropyran ring and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of (3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride
- (3S,4S)-4-Hydroxy-2H-pyran-3-carboxylicacidhydrochloride
Uniqueness
(3S,4S)-4-Aminotetrahydro-2H-pyran-3-carboxylicacidhydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H12ClNO3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(3S,4S)-4-aminooxane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-5-1-2-10-3-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |
InChI Key |
PKBLRASXDQUWAX-JBUOLDKXSA-N |
Isomeric SMILES |
C1COC[C@H]([C@H]1N)C(=O)O.Cl |
Canonical SMILES |
C1COCC(C1N)C(=O)O.Cl |
Origin of Product |
United States |
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